molecular formula C22H15Cl2N3O2S B5096836 N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide CAS No. 6395-31-9

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide

Cat. No.: B5096836
CAS No.: 6395-31-9
M. Wt: 456.3 g/mol
InChI Key: RPLVMWYDJUOQIG-UHFFFAOYSA-N
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Description

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide is a complex organic compound with significant applications in various scientific fields It is characterized by its unique molecular structure, which includes a benzoxazole ring, dichlorophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The process often includes the following steps:

    Formation of Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with 2,4-dichlorobenzoic acid under acidic conditions to form the benzoxazole ring.

    Introduction of Carbamothioyl Group: The benzoxazole derivative is then reacted with thiophosgene to introduce the carbamothioyl group.

    Coupling with 2-Methylbenzamide: Finally, the intermediate product is coupled with 2-methylbenzamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzoxazole ring and dichlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-furamide
  • **N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide

Uniqueness

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, while the benzoxazole ring contributes to its binding interactions with molecular targets.

Properties

IUPAC Name

N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2S/c1-12-4-2-3-5-15(12)20(28)27-22(30)25-14-7-9-19-18(11-14)26-21(29-19)16-8-6-13(23)10-17(16)24/h2-11H,1H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVMWYDJUOQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367646
Record name STK083118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6395-31-9
Record name STK083118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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